6-Bromoquinoline-3-carboxamide

Vue d'ensemble

Description

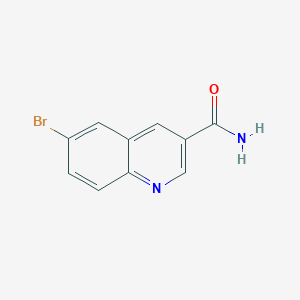

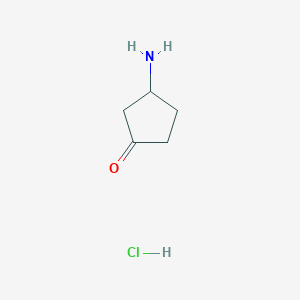

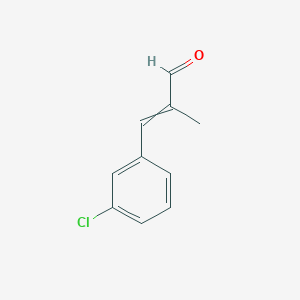

6-Bromoquinoline-3-carboxamide is a chemical compound with the CAS Number: 1296950-96-3 . It has a molecular weight of 251.08 . The IUPAC name for this compound is 6-bromo-3-quinolinecarboxamide . The physical form of this compound is solid .

Molecular Structure Analysis

The InChI code for 6-Bromoquinoline-3-carboxamide is 1S/C10H7BrN2O/c11-8-1-2-9-6(4-8)3-7(5-13-9)10(12)14/h1-5H,(H2,12,14) . The InChI Key is DKTGQKFNZHZSQH-UHFFFAOYSA-N . The Canonical SMILES structure is C1=CC2=NC=C(C=C2C=C1Br)C(=O)N .

Physical And Chemical Properties Analysis

6-Bromoquinoline-3-carboxamide has a molecular weight of 251.08 g/mol . It has a computed XLogP3 value of 1.8 . The compound has 1 hydrogen bond donor count and 2 hydrogen bond acceptor count . It has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound is 249.97418 g/mol . The topological polar surface area of the compound is 56 Ų . The compound has a heavy atom count of 14 .

Applications De Recherche Scientifique

Anticancer Agent Development

Quinoline-3-carboxamide derivatives, including 6-Bromoquinoline-3-carboxamide, have been studied for their potential as anticancer agents. Research has focused on analyzing the effects of these molecules on various cancer cell lines such as HCT116 (colon cancer), MDA-MB-468 (breast cancer), and others. These compounds have shown promise in cytotoxicity assays, indicating their potential effectiveness in inhibiting cancer cell growth .

ATM Kinase Inhibition

These derivatives have also been synthesized and characterized as inhibitors of the ATM kinase, an important enzyme involved in DNA damage response. Inhibiting ATM kinase can be a strategic approach in targeted cancer therapy, especially for cancers with certain genetic profiles .

Anti-proliferative Activities

Further studies have highlighted the anti-proliferative activities of quinoline-carboxamide derivatives against various cell lines including MCF-7 (breast cancer), CACO (colon carcinoma), HepG-2 (liver cancer), and HCT-116 (colon cancer). Some derivatives have shown comparable or superior activity to Doxorubicin, a standard chemotherapy drug, suggesting their potential use in cancer treatment regimens .

Synthesis Pathways

The synthesis of 6-phenylquinoline-3-carboxamide derivatives, which are closely related to 6-Bromoquinoline-3-carboxamide, involves specific pathways that yield these compounds with high efficiency. Understanding these pathways is crucial for the development of new compounds with enhanced anticancer properties .

Safety and Hazards

Mécanisme D'action

Target of Action

6-Bromoquinoline-3-carboxamide, similar to other quinoline-3-carboxamides, primarily targets natural killer cells and dendritic cells . These cells play a crucial role in the immune system, providing innate immune surveillance against virus infections and tumor cells .

Mode of Action

The compound interacts with its targets by activating natural killer cells via the aryl hydrocarbon receptor and increasing their DNAX accessory molecule-1 (DNAM-1) cell surface expression . This activation improves the cytotoxicity of natural killer cells against tumor cells and augments their immunoregulatory functions .

Biochemical Pathways

The activation of natural killer cells by 6-Bromoquinoline-3-carboxamide leads to an interaction with CD155+ dendritic cells . This interaction results in a decrease in MHC class II antigen presentation by dendritic cells, thereby impairing the activation of autoreactive T cells . This mechanism can be exploited to suppress autoimmunity and strengthen tumor surveillance .

Result of Action

The result of the action of 6-Bromoquinoline-3-carboxamide is the suppression of autoimmunity and the enhancement of tumor surveillance . By activating natural killer cells and modulating their interaction with dendritic cells, the compound can inhibit the activation of autoreactive T cells . This can lead to a decrease in autoimmune responses and an increase in the immune system’s ability to detect and eliminate tumor cells .

Propriétés

IUPAC Name |

6-bromoquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c11-8-1-2-9-6(4-8)3-7(5-13-9)10(12)14/h1-5H,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKTGQKFNZHZSQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20856849 | |

| Record name | 6-Bromoquinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromoquinoline-3-carboxamide | |

CAS RN |

1296950-96-3 | |

| Record name | 6-Bromoquinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/no-structure.png)

![2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B1513245.png)

![6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1513252.png)

![5H-Cyclohepta[b]pyridin-5-amine, 6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-9-[[tris(1-methylethyl)silyl]oxy]-, (5S,6S,9R)-](/img/structure/B1513254.png)

![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[(8alpha,9S)-cinchonan-9-ylaMino]-3-Cyclobutene-1,2-dione](/img/structure/B1513268.png)